3-[[(1R,3R,4R,7S)-1-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Overview
Description
DMTr-LNA-5MeU-3-CED-phosphoramidite is a nucleoside derivative used primarily in the synthesis of locked nucleic acid (LNA) oligonucleotides. These oligonucleotides are known for their high binding affinity and stability when hybridized with complementary RNA or DNA sequences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DMTr-LNA-5MeU-3-CED-phosphoramidite involves several steps, starting from the preparation of the nucleoside derivative. The key steps include:
Protection of the 5’-hydroxyl group: This is typically achieved using dimethoxytrityl chloride (DMTr-Cl) in the presence of a base such as pyridine.
Introduction of the LNA modification: This involves the incorporation of a methylene bridge between the 2’-oxygen and 4’-carbon atoms of the ribose ring.
Attachment of the 3’-phosphoramidite group: This is done using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a base like diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of DMTr-LNA-5MeU-3-CED-phosphoramidite follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Conducted in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as column chromatography and recrystallization to ensure high purity of the final product.
Quality control: Involving rigorous testing to confirm the chemical structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
DMTr-LNA-5MeU-3-CED-phosphoramidite undergoes several types of chemical reactions, including:
Oxidation: The phosphite triester group is oxidized to a phosphate triester using oxidizing agents like iodine in the presence of water.
Deprotection: The DMTr group is removed using acidic conditions, typically with trichloroacetic acid (TCA).
Coupling: The phosphoramidite group reacts with the 5’-hydroxyl group of another nucleoside to form a phosphite triester linkage.
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide.
Deprotection: Trichloroacetic acid in dichloromethane.
Coupling: 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and diisopropylethylamine.
Major Products
Phosphate triester: Formed after oxidation.
Deprotected nucleoside: Formed after removal of the DMTr group.
Phosphite triester linkage: Formed during the coupling reaction.
Scientific Research Applications
DMTr-LNA-5MeU-3-CED-phosphoramidite has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of LNA oligonucleotides, which are important tools for studying nucleic acid interactions.
Biology: Employed in the development of antisense oligonucleotides and small interfering RNA (siRNA) for gene silencing studies.
Medicine: Utilized in the design of therapeutic oligonucleotides for the treatment of genetic disorders and viral infections.
Industry: Applied in the production of diagnostic probes and biosensors for detecting specific nucleic acid sequences
Mechanism of Action
The mechanism of action of DMTr-LNA-5MeU-3-CED-phosphoramidite involves its incorporation into LNA oligonucleotides, which then hybridize with complementary RNA or DNA sequences. The high binding affinity and stability of these hybridized structures enhance their effectiveness in various applications. The molecular targets include specific RNA or DNA sequences, and the pathways involved are related to nucleic acid hybridization and gene regulation .
Comparison with Similar Compounds
DMTr-LNA-5MeU-3-CED-phosphoramidite is unique due to its combination of the LNA modification and the 5-methyluridine base. Similar compounds include:
DMTr-LNA-U-3-CED-phosphoramidite: Lacks the 5-methyl group on the uridine base.
DMTr-LNA-5MeC-3-CED-phosphoramidite: Contains a 5-methylcytosine base instead of 5-methyluridine.
DMTr-LNA-A-3-CED-phosphoramidite: Contains an adenine base instead of 5-methyluridine.
The presence of the 5-methyl group in DMTr-LNA-5MeU-3-CED-phosphoramidite enhances its binding affinity and stability compared to its analogs .
Properties
IUPAC Name |
3-[[1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H49N4O9P/c1-27(2)45(28(3)4)55(52-23-11-22-42)54-36-35-38(44-24-29(5)37(46)43-39(44)47)53-40(36,25-50-35)26-51-41(30-12-9-8-10-13-30,31-14-18-33(48-6)19-15-31)32-16-20-34(49-7)21-17-32/h8-10,12-21,24,27-28,35-36,38H,11,23,25-26H2,1-7H3,(H,43,46,47) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STPXOEPMLLHUDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C3C(C(O2)(CO3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H49N4O9P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
772.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206055-75-6 | |
Record name | (1R,3R,4R,7S)-7-(2-Cyanoethoxy(diisopropylamino)phosphinoxy)-1-(4,4â??-dimethoxytrityloxymethyl)-3-(thymin-1-yl)-2,5-dioxabicyclo[2:2:1]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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